molecular formula C14H19ClN2O2S B5690983 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide

Cat. No. B5690983
M. Wt: 314.8 g/mol
InChI Key: BFJZFJYXGQILMM-UHFFFAOYSA-N
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Description

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide, also known as CMDB, is a chemical compound that has been widely studied due to its potential therapeutic applications. CMDB belongs to the class of N-acylthiourea derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide is not fully understood. However, it has been proposed that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide exerts its biological activities by modulating various signaling pathways. For example, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has also been found to activate the AMPK signaling pathway, which is involved in the regulation of glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide in lab experiments is its high purity and high yield. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide. One direction is to further elucidate the mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide. Another direction is to investigate the potential therapeutic applications of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of novel analogs of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide is not fully understood, but it is believed to modulate various signaling pathways. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the study of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide, which may lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to form the intermediate 3-chloro-4-methoxyphenyl isothiocyanate. The intermediate is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide. The synthesis method has been optimized to yield high purity and high yield of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide.

Scientific Research Applications

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide has been found to exhibit anti-diabetic effects by regulating glucose metabolism and reducing insulin resistance.

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c1-14(2,3)8-12(18)17-13(20)16-9-5-6-11(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZFJYXGQILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-chloro-4-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

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